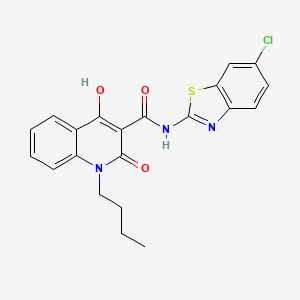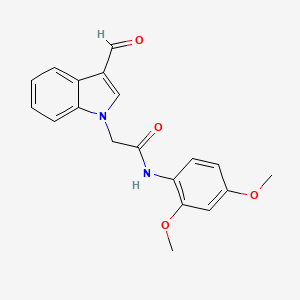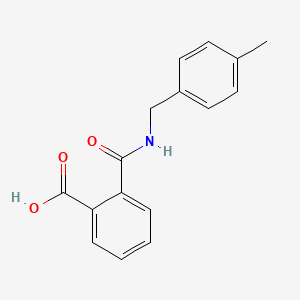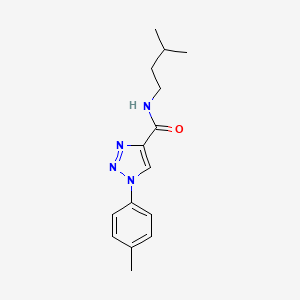![molecular formula C27H20O8 B11209034 3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11209034.png)
3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-Dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is a complex organic compound featuring a coumarin backbone. Coumarins are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is notable for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the coumarin core, followed by the introduction of the 2,3-dimethoxyphenyl group through Friedel-Crafts acylation. The final step involves the coupling of the 4-hydroxy-2-oxo-2H-chromen-3-yl moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) and bases (e.g., sodium hydroxide) are often employed to facilitate the reactions. Solvent selection is crucial, with common choices including dichloromethane and ethanol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Quinones and hydroxyquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated coumarins and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, it exhibits significant antioxidant properties, protecting cells from oxidative stress. It also shows promise in inhibiting enzymes involved in inflammation, making it a candidate for anti-inflammatory drugs.
Medicine
In medicine, the compound is being explored for its anticancer properties. It has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Industry
Industrially, it can be used in the development of new pharmaceuticals and as a precursor for dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular enzymes and receptors. It can inhibit cyclooxygenase (COX) enzymes, reducing inflammation. Its antioxidant activity is due to its ability to scavenge free radicals and upregulate antioxidant enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant.
Esculetin: A coumarin derivative with antioxidant and anti-inflammatory properties.
Uniqueness
3-[(2,3-Dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is unique due to its dual coumarin structure, which enhances its biological activity and allows for multiple points of chemical modification. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C27H20O8 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3-[(2,3-dimethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C27H20O8/c1-32-19-13-7-10-16(25(19)33-2)20(21-23(28)14-8-3-5-11-17(14)34-26(21)30)22-24(29)15-9-4-6-12-18(15)35-27(22)31/h3-13,20,28-29H,1-2H3 |
InChI Key |
TWRZXJUDMNMATE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-isopropoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11208954.png)
![N-(2-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11208962.png)
![N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)-N,N-dimethylprop-2-en-1-aminium](/img/structure/B11208972.png)
![4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B11208979.png)
![N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11208996.png)

![1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11209005.png)
![N-benzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11209010.png)



![3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11209042.png)
![prop-2-enyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209043.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11209047.png)
